

Techniques for the Isotopic Enrichment of Erbium-168: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erbium-168*

Cat. No.: *B077572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isotopic enrichment of **Erbium-168** (^{168}Er), a critical precursor for the production of the therapeutic radioisotope Erbium-169 (^{169}Er). The two primary methods for ^{168}Er enrichment, Atomic Vapor Laser Isotope Separation (AVLIS) and Electromagnetic Isotope Separation (EMIS), are discussed in detail.

Introduction to Erbium-168 and its Significance

Erbium is a rare-earth element with six stable isotopes.^[1] Among these, ^{168}Er holds significant importance in the medical field as the starting material for producing ^{169}Er .^{[2][3]} ^{169}Er is a β^- -emitting radionuclide with potential applications in targeted radionuclide therapy for various cancers.^{[4][5]} The natural abundance of ^{168}Er is approximately 26.98%.^{[2][3]} To produce ^{169}Er with high specific activity suitable for therapeutic use, it is essential to enrich ^{168}Er from its natural isotopic composition.^{[4][5]}

Isotopic Abundance of Natural Erbium

The isotopic composition of naturally occurring erbium is summarized in the table below.

Isotope	Natural Abundance (%)
^{162}Er	0.14
^{164}Er	1.61
^{166}Er	33.50
^{167}Er	22.87
^{168}Er	26.98
^{170}Er	14.91

Methods for Isotopic Enrichment of Erbium-168

Two principal techniques have been successfully employed for the enrichment of ^{168}Er : Atomic Vapor Laser Isotope Separation (AVLIS) and Electromagnetic Isotope Separation (EMIS).

Atomic Vapor Laser Isotope Separation (AVLIS) of Erbium-168

Application Note: AVLIS is a highly selective method that utilizes precisely tuned lasers to ionize only the desired isotope in an atomic vapor. This technique offers the potential for high enrichment factors in a single stage. For ^{168}Er , a three-step photoionization scheme has been demonstrated to be effective.

Experimental Protocol for AVLIS of ^{168}Er

This protocol outlines the key steps and parameters for the enrichment of ^{168}Er using the AVLIS method.

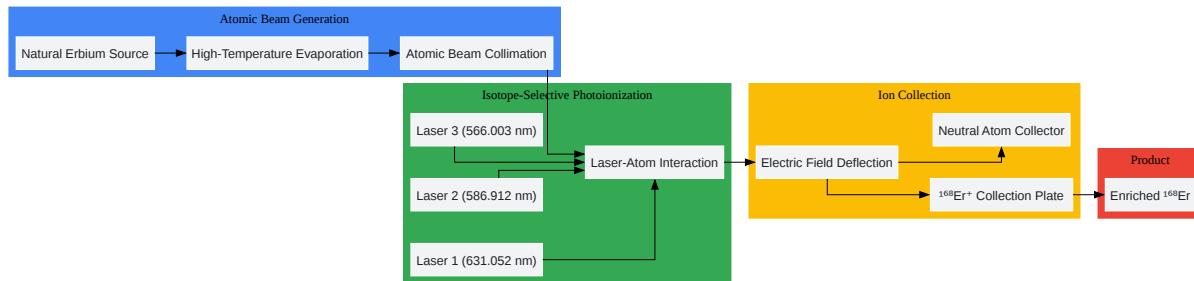
1. Generation of Erbium Atomic Beam:

- Apparatus: A high-temperature effusion oven or an electron beam evaporator is used to generate an atomic vapor of erbium.[6][7]
- Procedure:

- Place high-purity natural erbium metal or erbium oxide (Er_2O_3) in a crucible made of a refractory material (e.g., tantalum or tungsten).[8]
- Heat the crucible to a temperature sufficient to generate a significant vapor pressure of erbium (typically in the range of 1200-1500°C).[7]
- The erbium vapor effuses through a nozzle or a series of collimating slits to form a well-defined atomic beam.[6]

2. Isotope-Selective Photoionization:

- Laser System: A set of tunable dye lasers, pumped by high-repetition-rate lasers (e.g., copper vapor or diode-pumped solid-state lasers), is required.[8][9]
- Photoionization Scheme: A three-step photoionization process is employed to selectively ionize ^{168}Er atoms.[10]
 - Step 1 (Excitation): A laser is tuned to a specific wavelength to excite ^{168}Er atoms from the ground state to a specific intermediate energy level.
 - Step 2 (Excitation): A second laser further excites the ^{168}Er atoms from the first intermediate level to a higher energy level.
 - Step 3 (Ionization): A third laser provides the final energy required to ionize the excited ^{168}Er atoms, promoting them to an autoionizing state.
- Laser Wavelengths for ^{168}Er : A demonstrated three-step photoionization scheme for ^{168}Er utilizes the following wavelengths:
 - Laser 1: 631.052 nm
 - Laser 2: 586.912 nm
 - Laser 3: 566.003 nm


3. Ion Collection:

- Apparatus: An ion collector assembly consisting of charged plates (electrodes) is placed in the path of the atomic beam, downstream from the laser interaction zone.[11]
- Procedure:
 - Apply a static electric field between the collector plates.
 - The positively charged ^{168}Er ions are deflected by the electric field and collected on a negatively biased collector plate.
 - The neutral atoms of other erbium isotopes, which were not ionized, pass through the collector and are condensed on a separate surface.

4. Product Recovery:

- Procedure:
 - After the enrichment process, the collector plate with the deposited ^{168}Er is removed from the vacuum chamber.
 - The enriched ^{168}Er can be recovered from the collector plate through chemical or physical methods.

Workflow Diagram for AVLIS of Erbium-168

[Click to download full resolution via product page](#)

Workflow for the AVLIS enrichment of **Erbium-168**.

Electromagnetic Isotope Separation (EMIS) of Erbium-168

Application Note: EMIS is a robust and versatile technique that separates isotopes based on their mass-to-charge ratio in a magnetic field. It is a well-established method for producing high-purity isotopes. When combined with a resonance laser ionization source, the efficiency and selectivity of the EMIS process can be significantly enhanced.[4][5]

Experimental Protocol for EMIS of ^{168}Er

This protocol provides a general procedure for the enrichment of ^{168}Er using an electromagnetic isotope separator.

1. Sample Preparation and Ion Source Loading:

- Starting Material: Natural erbium metal or, more commonly, erbium oxide (Er_2O_3).
- Procedure:
 - Load the erbium compound into the ion source of the mass separator. Various types of ion sources can be used, such as a hot cavity surface ionization source or an electron impact ionization source.[\[12\]](#) For rare-earth elements like erbium, high-temperature ion sources are necessary.[\[13\]](#)

2. Ionization and Acceleration:

- Procedure:
 - Heat the ion source to vaporize the erbium sample.
 - Ionize the erbium atoms. This can be achieved through surface ionization on a hot surface or by electron bombardment. To enhance selectivity, resonance laser ionization can be integrated with the ion source to selectively ionize ^{168}Er .[\[4\]](#)[\[5\]](#)
 - Extract the generated ions from the ion source and accelerate them through a high voltage potential (typically tens of kilovolts).[\[14\]](#)

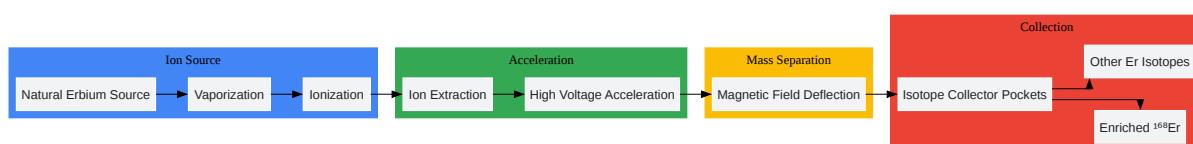
3. Mass Separation:

- Apparatus: A large electromagnet that generates a strong, uniform magnetic field.
- Procedure:
 - The accelerated ion beam is directed into the magnetic field.
 - The magnetic field deflects the ions into circular paths, with the radius of curvature being dependent on the mass-to-charge ratio of the ions.[\[15\]](#)
 - Lighter isotopes (e.g., ^{162}Er , ^{164}Er) will have a smaller radius of curvature, while heavier isotopes (e.g., ^{170}Er) will have a larger radius. The ^{168}Er ions will follow a specific trajectory between these extremes.

4. Collection:

- Apparatus: A collector assembly with separate "pockets" or slits positioned to intercept the beams of the different isotopes.[16]

- Procedure:


- The separated ion beams are directed into their respective collector pockets.
- The ^{168}Er ions are collected in the designated pocket, which is typically a graphite or tantalum foil.

5. Product Recovery:

- Procedure:

- After a sufficient amount of material has been collected, the collector is removed from the separator.
- The enriched ^{168}Er is then chemically recovered from the collector foil.

Workflow Diagram for EMIS of Erbium-168

[Click to download full resolution via product page](#)

Workflow for the EMIS enrichment of **Erbium-168**.

Comparison of AVLIS and EMIS for Erbium-168 Enrichment

Parameter	Atomic Vapor Laser Isotope Separation (AVLIS)	Electromagnetic Isotope Separation (EMIS)
Principle	Isotope-selective multi-step photoionization	Mass-to-charge ratio separation in a magnetic field
Selectivity	Very high in a single stage	High, dependent on separator design and resolution
Throughput	Potentially high, scalable with laser power	Generally lower, limited by ion source current
Enrichment Factor	High	High
Energy Consumption	Potentially lower than EMIS	Can be energy-intensive due to the large magnet
Feed Material	Elemental metal or volatile compound	Elemental metal or suitable compound
Complexity	High (requires sophisticated laser systems)	Moderate to High (requires stable high voltage and magnetic fields)
Product Purity	High, but can be affected by charge exchange collisions	Very high

Application of Enriched Erbium-168: Production of Erbium-169

Enriched ^{168}Er is the precursor for the production of the medical radioisotope ^{169}Er via neutron activation in a nuclear reactor.

Protocol for ^{169}Er Production

- Target Preparation:
 - Prepare a target of highly enriched ^{168}Er , typically in the form of erbium oxide ($^{168}\text{Er}_2\text{O}_3$).
- Neutron Irradiation:

- Encapsulate the ^{168}Er target in a suitable container (e.g., quartz ampoule).
- Irradiate the target in a nuclear reactor with a high thermal neutron flux.^[17] The nuclear reaction is: $^{168}\text{Er}(\text{n},\gamma)^{169}\text{Er}$.
- Post-Irradiation Processing:
 - After irradiation, the target is cooled to allow short-lived radioisotopes to decay.
 - The ^{169}Er is then chemically separated and purified from any remaining target material and other activation products to achieve a high specific activity product suitable for medical applications.

Logical Diagram for ^{169}Er Production

[Click to download full resolution via product page](#)

Production of Erbium-169 from enriched **Erbium-168**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Isotopes of erbium - Wikipedia [en.wikipedia.org]
2. buyisotope.com [buyisotope.com]
3. Erbium | NIDC: National Isotope Development Center [isotopes.gov]
4. Frontiers | Production of Mass-Separated Erbium-169 Towards the First Preclinical in vitro Investigations [frontiersin.org]
5. Production of Mass-Separated Erbium-169 Towards the First Preclinical in vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erbium.at [erbium.at]
- 7. Characterization of an Erbium Atomic Beam – Dipolar Quantum Gases [erbium.at]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5443702A - Laser isotope separation of erbium and other isotopes - Google Patents [patents.google.com]
- 11. ir.amolf.nl [ir.amolf.nl]
- 12. Terbium Medical Radioisotope Production: Laser Resonance Ionization Scheme Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 15. Manhattan Project: Processes > Uranium Isotope Separation > ELECTROMAGNETIC SEPARATION [osti.gov]
- 16. AP Declaration Helper [aphelper.doe.gov]
- 17. Laser isotope enrichment of 168Er - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Techniques for the Isotopic Enrichment of Erbium-168: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077572#techniques-for-isotopic-enrichment-of-erbium-168>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com